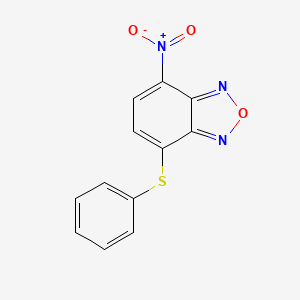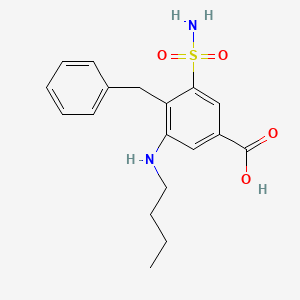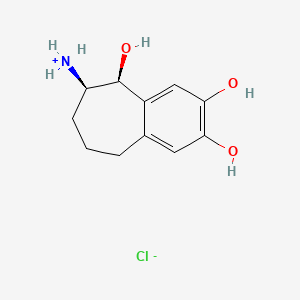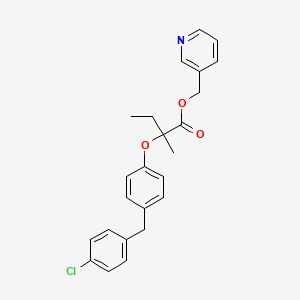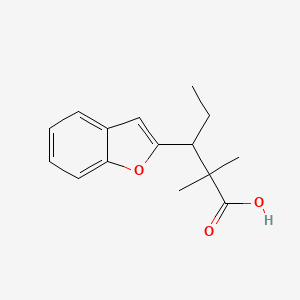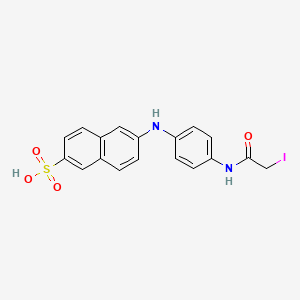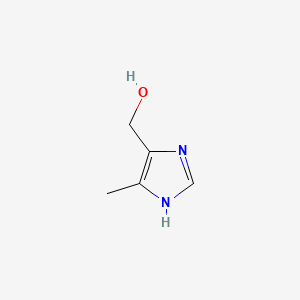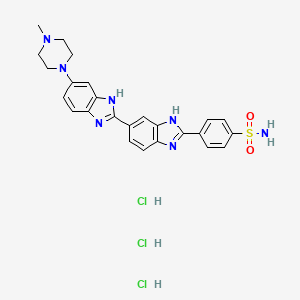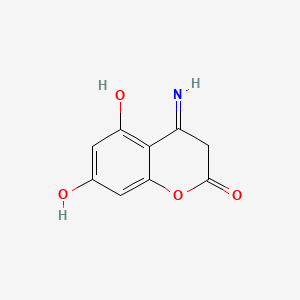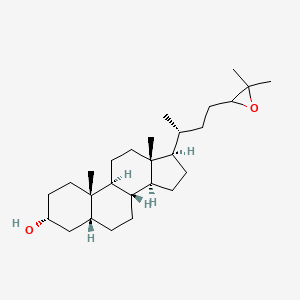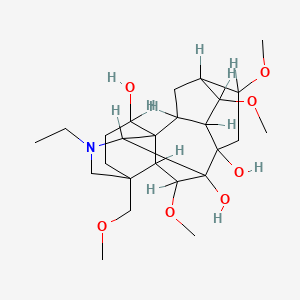
Acomonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acomonine is a natural product found in Consolida orientalis, Consolida regalis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
1. Cardiomyocyte Impact and Mitophagy
Aconitine has been studied for its effects on cardiomyocytes, particularly in the context of BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis. A 2019 study highlighted its role in inducing cardiomyocyte damage through these pathways (Fu Peng et al., 2019).
2. Mitochondrial Dysfunction in Cardiomyocytes
In 2021, research focused on how aconitine can attenuate mitochondrial dysfunction in cardiomyocytes. This study delved into the mechanisms of myocardial protection by aconitine, exploring its effects on mitochondrial permeability transition pore (mPTP) opening and energy metabolic dysfunction in H9c2 cells (Ning-ning Wang et al., 2021).
3. Apoptotic Effects on Cardiac Cells
A 2017 study investigated the apoptotic effects of aconitine on H9c2 cardiac cells, examining its impact on reactive oxygen species levels, mitochondrial membrane potential, and apoptosis-associated proteins (Xiangting Gao et al., 2017).
4. Cardiac Arrhythmias in Rats
Aconitine has been used to produce ventricular arrhythmias in anaesthetized rats, with a focus on the role of arterial baroreflex in susceptibility to these arrhythmias (He Shu et al., 2004).
5. Metabolism by Cytochrome P450 Isozymes
The metabolism of aconitine by cytochrome P450 isozymes has been explored to understand its pharmacokinetics and pharmacodynamics. This research identified the key CYP isoforms responsible for various metabolic pathways of aconitine (Lan Tang et al., 2011).
6. Pharmacology and Toxicology
Advances in the pharmacology and toxicology of aconitine have been summarized to provide insight into its safe and effective use in clinical practice, especially regarding its potential in treating heart failure, neuroinflammatory diseases, and tumors (Liuying Li et al., 2022).
7. Calcium Homeostasis Disruption
Research has shown that disruption of intracellular Ca2+ homeostasis in cardiac excitation-contraction coupling is a crucial mechanism of aconitine-induced arrhythmic cytotoxicity in cardiomyocytes (M. Fu et al., 2007).
8. Cardiac Arrhythmia Mechanisms
Studies on aconitine-induced cardiac arrhythmia help understand its pharmacological action and its effects on the human heart and circulation (G. Ffrench, 1958).
9. Cardiotoxicity Meta-Analysis
A meta-analysis on the mechanisms of aconitine-induced cardiotoxicity provides comprehensive insights into the myocardial toxicity caused by aconitine, highlighting its impact on ion channels and mitochondrial function (Hong Jiang et al., 2022).
10. Mitochondrial Energy Metabolism Dysfunction
The effects of aconitine on mitochondrial energy metabolism in SH-SY5Y cells have been studied, focusing on the inhibition of AMPK signaling and mitochondrial dynamics (Liangjing Yang et al., 2021).
11. Nrf2-HO-1/JNK-Erk Signaling Pathways
The involvement of these signaling pathways in aconitine-induced developmental toxicity and oxidative stress in zebrafish embryos has been explored, offering insights into the toxic effects of aconitine on embryonic development (Qing Xia et al., 2021).
12. Aconitine in Systemic Lupus Erythematosus Treatment
Aconitine's immunomodulatory properties have been evaluated for treating systemic lupus erythematosus, with promising results in reducing kidney damage and serum levels of autoantibodies in a murine model (Xiaodong Li et al., 2017).
Eigenschaften
Produktname |
Acomonine |
|---|---|
Molekularformel |
C25H41NO7 |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |
InChI-Schlüssel |
JVBLTQQBEQQLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Synonyme |
delsoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)
